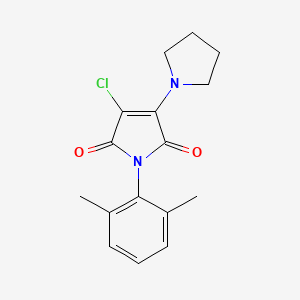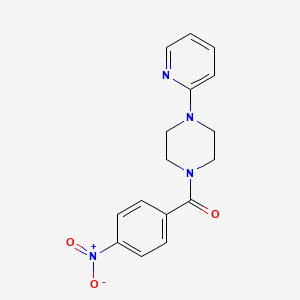
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to interact with the GABA receptor and the dopamine transporter. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. Another area of interest is the investigation of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione and its potential therapeutic applications.
Synthesis Methods
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,6-dimethylphenylhydrazine with 3-chloro-1,2-dioxo-4-pyrrolidinecarboxylic acid in the presence of a dehydrating agent. The resulting product is then purified to obtain 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione.
Scientific Research Applications
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and as an antipsychotic agent.
properties
IUPAC Name |
3-chloro-1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-5-7-11(2)13(10)19-15(20)12(17)14(16(19)21)18-8-3-4-9-18/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHRXKHDJYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(C2=O)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
